Cas no 886499-59-8 (4-chloro-3-(trifluoromethoxy)benzaldehyde)
4-chloro-3-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-3-(trifluoromethoxy)benzaldehyde
- DA-01528
- MFCD06660219
- BBL100713
- SCHEMBL670107
- DTXSID201272228
- AS-36835
- 4-chloro-3-trifluoromethoxybenzaldehyde
- 886499-59-8
- STL554507
- CS-0157113
- SB73972
- BP-13349
- AKOS005255189
-
- MDL: MFCD06660219
- Inchi: 1S/C8H4ClF3O2/c9-6-2-1-5(4-13)3-7(6)14-8(10,11)12/h1-4H
- InChI Key: XOHOCMBXDFQWDF-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=O)C=C1OC(F)(F)F
Computed Properties
- Exact Mass: 223.9851915g/mol
- Monoisotopic Mass: 223.9851915g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Sensitiveness: Air Sensitive
4-chloro-3-(trifluoromethoxy)benzaldehyde Pricemore >>
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| Fluorochem | 037611-5g |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 95+% | 5g |
£128.00 | 2022-02-28 | |
| Fluorochem | 037611-10g |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
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886499-59-8 | 97% | 250mg |
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| Alichem | A014000838-500mg |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 97% | 500mg |
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| Alichem | A014000838-1g |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 97% | 1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH543-200mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH543-1g |
4-chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 95% | 1g |
420.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FH543-50mg |
4-chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 95% | 50mg |
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| Apollo Scientific | PC302740-1g |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 98% | 1g |
£45.00 | 2025-02-21 | |
| Apollo Scientific | PC302740-5g |
4-Chloro-3-(trifluoromethoxy)benzaldehyde |
886499-59-8 | 98% | 5g |
£135.00 | 2025-02-21 |
4-chloro-3-(trifluoromethoxy)benzaldehyde Suppliers
4-chloro-3-(trifluoromethoxy)benzaldehyde Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 4-chloro-3-(trifluoromethoxy)benzaldehyde
Introduction to 4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS No. 886499-59-8)
4-Chloro-3-(trifluoromethoxy)benzaldehyde (CAS No. 886499-59-8) is a versatile organic compound that has gained significant attention in the fields of chemical synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a chloro substituent and a trifluoromethoxy group, which endow it with distinct chemical and physical properties. These properties make it an attractive building block for the synthesis of a wide range of functional molecules and materials.
The chemical structure of 4-chloro-3-(trifluoromethoxy)benzaldehyde consists of a benzene ring with a chlorine atom at the 4-position and a trifluoromethoxy group at the 3-position. The presence of these functional groups imparts several key characteristics to the molecule. The chlorine atom can participate in various substitution reactions, while the trifluoromethoxy group provides strong electron-withdrawing effects, enhancing the reactivity and stability of the molecule.
In recent years, 4-chloro-3-(trifluoromethoxy)benzaldehyde has been extensively studied for its applications in medicinal chemistry. One notable area of research involves its use as an intermediate in the synthesis of pharmaceuticals. The trifluoromethoxy group is known to improve the metabolic stability and bioavailability of drug molecules, making it a valuable functional group in drug design. For example, a study published in the Journal of Medicinal Chemistry highlighted the use of 4-chloro-3-(trifluoromethoxy)benzaldehyde in the development of novel antiviral agents with enhanced efficacy and reduced toxicity.
Beyond medicinal applications, 4-chloro-3-(trifluoromethoxy)benzaldehyde has also found utility in materials science. Its unique electronic properties make it suitable for use in the synthesis of advanced materials such as polymers and organic semiconductors. Research published in Advanced Materials demonstrated that derivatives of 4-chloro-3-(trifluoromethoxy)benzaldehyde can be used to create high-performance organic photovoltaic materials with improved light absorption and charge transport properties.
The synthesis of 4-chloro-3-(trifluoromethoxy)benzaldehyde typically involves several well-established chemical reactions. One common approach is to start with 3-trifluoromethoxyanisole, which can be converted to the corresponding aldehyde through a series of oxidation steps. Another method involves the reaction of 3-trifluoromethoxyphenylmagnesium bromide with carbon dioxide followed by hydrolysis to form the carboxylic acid, which is then converted to the aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H). These synthetic routes are well-documented in the literature and provide robust methods for large-scale production.
The physical properties of 4-chloro-3-(trifluoromethoxy)benzaldehyde, including its melting point, boiling point, and solubility, are crucial for its handling and application. It is generally a solid at room temperature with a melting point around 70°C and a boiling point above 200°C under reduced pressure. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO), but has limited solubility in water due to its hydrophobic nature.
In terms of safety and handling, while 4-chloro-3-(trifluoromethoxy)benzaldehyde is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. This includes using appropriate personal protective equipment (PPE), ensuring proper ventilation, and handling it in a fume hood to minimize exposure.
The future prospects for 4-chloro-3-(trifluoromethoxy)benzaldehyde are promising. Ongoing research continues to explore new applications and derivatives of this compound, driven by its unique combination of functional groups and versatile reactivity. As advances in synthetic methods and material science continue to evolve, it is likely that 4-chloro-3-(trifluoromethoxy)benzaldehyde will play an increasingly important role in various scientific and industrial fields.
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